molecular formula C9H9NO4 B11944044 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 69884-06-6

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11944044
CAS No.: 69884-06-6
M. Wt: 195.17 g/mol
InChI Key: CBWDZYHWPNHURY-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-hydroxy-6-methoxybenzoic acid with acetic anhydride, which leads to the formation of the benzoxazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

    Reduction: Formation of 4-hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-ol.

    Substitution: Formation of various substituted benzoxazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group at the 6-position.

    6-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group at the 4-position.

    4,6-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Contains an additional methoxy group at the 4-position.

Uniqueness

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a versatile compound for various applications.

Properties

CAS No.

69884-06-6

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-hydroxy-6-methoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H9NO4/c1-13-6-2-3-8-7(4-6)10(12)9(11)5-14-8/h2-4,12H,5H2,1H3

InChI Key

CBWDZYHWPNHURY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=O)N2O

Origin of Product

United States

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